4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
The compound contains several functional groups, including a tert-butyl group, a dimethylamino group, a benzamide group, and a benzo[d]thiazol group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step organic synthesis processes. These might involve reactions such as amide coupling, nucleophilic aromatic substitution, or Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the dimethylamino group might make the compound basic, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Material Applications
Polymer Synthesis : Hsiao et al. (2000) described the synthesis and properties of ortho-linked polyamides using a process that involves aromatic nucleophilic substitution reactions. These polymers exhibited high thermal stability, good solubility in polar solvents, and could form transparent, flexible films, suggesting their potential in high-performance material applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Antimicrobial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activities. Although the compound showed moderate anthelmintic activity, this highlights the potential use of similar structures in developing new antimicrobial agents (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Medicinal Chemistry Applications
Anticancer and Genotoxicity Studies : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activities. The study revealed that the structure of the N-sulfonamide derivative significantly influences DNA interaction and cellular effects, including apoptosis induction in cancer cells, demonstrating the potential therapeutic applications of these complexes (González-Álvarez et al., 2013).
Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in a 1 M HCl solution. Their findings suggest that such compounds can offer significant protection against corrosion, indicating their utility in industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3OS.ClH/c1-23(2,3)17-9-7-16(8-10-17)21(28)27(14-6-13-26(4)5)22-25-19-12-11-18(24)15-20(19)29-22;/h7-12,15H,6,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIFIZEGUDRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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